molecular formula C17H21NO2S B2557277 2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide CAS No. 1018190-83-4

2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B2557277
CAS No.: 1018190-83-4
M. Wt: 303.42
InChI Key: SYQVMHDWPSBPAF-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development use only. It is not for diagnostic, therapeutic, or any other human use. Benzenesulfonamide scaffolds are of significant interest in medicinal chemistry and chemical biology. Notably, structural analogues have been investigated as potent inhibitors of influenza A virus hemagglutinin, a key protein in the viral fusion process . These inhibitors function by binding to hemagglutinin and stabilizing its pre-fusion structure, thereby preventing the virus from merging with the host endosome membrane and releasing its genetic material . This mechanism is distinct from that of neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers, offering a potential pathway for addressing drug-resistant influenza strains . The specific substitution pattern on the benzene ring and the N-(1-phenylethyl) group in this compound are designed to modulate its steric and electronic properties, which can influence binding affinity, metabolic stability, and overall efficacy. Researchers can utilize this chemical as a building block or intermediate in organic synthesis or as a candidate for biochemical screening in antiviral discovery programs. The product is provided with guaranteed high purity. Proper storage conditions and handling procedures should be followed as per the safety data sheet.

Properties

IUPAC Name

2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-12-10-14(3)17(11-13(12)2)21(19,20)18-15(4)16-8-6-5-7-9-16/h5-11,15,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQVMHDWPSBPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide typically involves the sulfonation of 2,4,5-trimethylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Sulfonation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The compound exhibited significant enzyme inhibition with an IC50 value ranging from 10.93 to 25.06 nM against CA IX, demonstrating selectivity over CA II (IC50 values of 1.55 to 3.92 μM) . This selectivity is crucial for developing targeted cancer therapies.

Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro tests indicate its efficacy against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays suggest that it can suppress microbial biofilm formation, which is essential for treating chronic infections .

Organic Synthesis Applications

Reagent in Organic Synthesis
2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide serves as a valuable reagent in organic synthesis, particularly as a building block for more complex molecules. It is utilized in synthesizing various sulfonamide derivatives that possess biological activity . The versatility of this compound allows chemists to modify it further to explore new pharmacological properties.

Case Study 1: Anticancer Research

A study conducted by Nemr et al. focused on synthesizing new benzenesulfonamide derivatives, including this compound. The results demonstrated that these derivatives could induce apoptosis in MDA-MB-231 breast cancer cells significantly more than control groups, showcasing their potential as effective anticancer agents .

Case Study 2: Antimicrobial Evaluation

In a recent evaluation of new thiopyrimidine–benzenesulfonamide compounds that included the target compound, researchers found that these derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of these compounds as potential candidates for developing new antimicrobial therapies .

Data Tables

Application Area Activity/Property IC50/MIC Values Reference
AnticancerInhibition of CA IX10.93 - 25.06 nM
AntimicrobialActivity against K. pneumoniae and P. aeruginosaMIC values vary
Organic SynthesisBuilding block for sulfonamide derivativesN/A

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide and related sulfonamides:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Melting Point (°C) Biological Activity
This compound C₁₉H₂₄N₂O₄S₂ 2,4,5-trimethyl benzene; 1-phenylethyl 408.53 Not reported Preclinical (colitis)
4-Methyl-N-(1-phenylethyl)benzenesulfonamide C₁₅H₁₇NO₂S 4-methyl benzene; 1-phenylethyl 275.37 81–82 Not reported
2,4,6-Trimethyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide C₁₃H₁₃N₂O₃S 2,4,6-trimethyl benzene; 5-methylisoxazolyl 277.07 (calculated) Not reported No data available
Key Observations:

Substituent Effects: The 2,4,5-trimethyl substitution pattern on the benzene ring in the target compound introduces greater steric hindrance compared to the 4-methyl analog (Entry 2). This may reduce solubility but improve membrane permeability.

Physicochemical Data Limitations :

  • Melting points and solubility data for the target compound are absent in available literature, highlighting a critical research gap. The 4-methyl analog (Entry 2) has a well-characterized melting point (81–82°C) and density (1.175 g/cm³), suggesting crystalline stability under standard conditions .

Biological Activity

2,4,5-trimethyl-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural properties and interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H19N1O2S1
  • Molecular Weight : 291.39 g/mol

This compound features a benzenesulfonamide core with additional methyl and phenylethyl substituents, which may influence its interaction with biological systems.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. Sulfonamides are known to inhibit various enzymes involved in metabolic pathways, which can lead to significant biological effects.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Many sulfonamides are recognized for their antibacterial properties by inhibiting bacterial folate synthesis.
  • Antiviral Properties : Some derivatives have shown potential as inhibitors of viral replication.
  • Cardiovascular Effects : Certain sulfonamide compounds have been studied for their impact on cardiovascular functions, particularly concerning perfusion pressure and coronary resistance.

Case Studies and Experimental Findings

A variety of studies have investigated the biological activity of sulfonamides similar to this compound. Below are summarized findings from relevant research:

Table 1: Summary of Biological Activities in Related Sulfonamides

Compound NameBiological ActivityReference
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibition
BenzenesulfonamideAntimicrobial activity
Phenylalanine derivatives with benzenesulfonamideHIV-1 CA inhibition

Specific Findings on Cardiovascular Effects

In a study evaluating perfusion pressure changes in isolated rat hearts, compounds like 4-(2-aminoethyl)-benzenesulfonamide demonstrated significant decreases in perfusion pressure over time compared to controls. This suggests a potential mechanism through which these compounds may modulate cardiovascular function by interacting with calcium channels and other biomolecules involved in vascular regulation.

Table 2: Experimental Design for Evaluating Perfusion Pressure

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl))0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido])0.001 nM

Structure-Activity Relationship (SAR)

The structure-activity relationships (SAR) of sulfonamides indicate that modifications in the substituents can significantly alter their biological efficacy. For instance, the presence of specific functional groups can enhance binding affinity to target enzymes or receptors.

Q & A

Q. Table 1: Example Reaction Conditions

ComponentDetails
SolventToluene, reflux
Imidate Equivalents1.5 eq, added incrementally
PurificationSilica chromatography (EtOAc/hexanes)
Yield75–86%

Basic Question: How is the stereochemical configuration of the chiral center in this sulfonamide determined?

Answer:
Absolute stereochemistry is resolved using:

  • Vibrational Circular Dichroism (VCD) : Combined with Hartree-Fock calculations to assign configurations unambiguously. For example, (S)-enantiomers show distinct VCD bands at ~1300–1400 cm1^{-1} .
  • Chiral HPLC : Employ columns like Chiralcel OD with heptane/isopropanol (90:10) to separate enantiomers (retention times: 10.6 min vs. 12.8 min) .
  • X-ray crystallography : SHELX software refines crystal structures, with SHELXL achieving R-factors <5% for small molecules .

Advanced Question: How can reaction yields be optimized for large-scale synthesis?

Answer:
Key variables include:

  • Catalyst selection : Cationic gold(I) catalysts (e.g., [Au(JohnPhos)(NTf2_2)]) enhance regioselectivity in aziridine ring-opening reactions, achieving >90% stereochemical fidelity .
  • Solvent effects : Polar aprotic solvents (e.g., DCE) improve imidate reactivity compared to nonpolar alternatives.
  • Temperature control : Reflux (110°C) minimizes side-product formation in toluene-based systems .

Note : Monitor reaction progress via TLC (Rf_f ~0.43 in 20% EtOAc/hexanes) to terminate at optimal conversion.

Advanced Question: What analytical methods validate purity and detect trace impurities?

Answer:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for pre-concentration. Condition with methanol and elute with NH4_4F-containing solvents to recover >95% of sulfonamides .
  • LC-MS/MS : Employ reverse-phase columns (C18) with electrospray ionization (ESI+) to detect impurities (e.g., methylbenzoate derivatives) at ppm levels.
  • FTIR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretch at 1150–1200 cm1 ^{-1}) .

Q. Table 2: SPE Protocol for Sulfonamides

StepDetails
Conditioning2 mL methanol
Sample Loading100 mL filtered aqueous solution
Elution2 mL methanol + 0.1% NH4_4F

Advanced Question: How is biological activity evaluated for this compound?

Answer:

  • Antimicrobial assays : Use broth microdilution (MIC testing) against Gram-positive bacteria (e.g., S. aureus). Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
  • Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) via fluorometric assays. Compare IC50_{50} values to celecoxib derivatives (e.g., 4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess viability at 10–100 µM concentrations.

Advanced Question: How to resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

Answer:

  • Dynamic effects : Rotameric equilibria in sulfonamides can split NMR signals. Use variable-temperature 1H^1H NMR (e.g., 25°C to −40°C) to coalesce peaks .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict chemical shifts. Discrepancies >0.5 ppm suggest conformational flexibility or impurities.
  • Cross-validation : Combine X-ray (SHELXL-refined) and VCD data to reconcile structural ambiguities .

Basic Question: What are the solubility and stability profiles of this compound?

Answer:

  • Solubility : Sparingly soluble in water (<0.1 mg/mL); miscible in DMSO, DCM, and toluene. Use sonication (30 min) for aqueous suspensions .
  • Stability : Stable at −20°C for >6 months. Degrades under UV light (t1/2_{1/2} ~48 hr); store in amber vials with desiccants.

Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Core modifications : Introduce substituents at the 4-methyl (electron-donating) or phenyl (π-stacking) positions. Compare activities of 4-chloro and 4-methoxy analogs .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., sulfonamide NH as a H-bond donor) .
  • In silico screening : Dock derivatives into COX-2 (PDB: 3LN1) using AutoDock Vina to predict binding affinities .

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